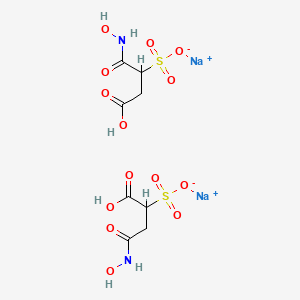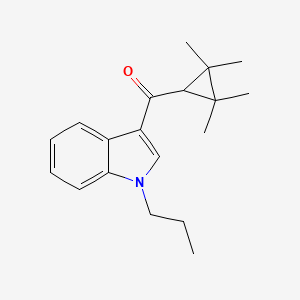
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt are derivatives of succinic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt typically involves the reaction of succinic acid derivatives with hydroxylamine and sulfonation agents. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert these compounds into their respective amine derivatives.
Substitution: They can participate in substitution reactions where the hydroxyl or sulfo groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products.
Aplicaciones Científicas De Investigación
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt have several scientific research applications, including:
Chemistry: Used as building blocks in organic synthesis and as intermediates in the preparation of more complex molecules.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt involves their interaction with specific molecular targets and pathways. These compounds can act as nucleophiles or electrophiles in various chemical reactions, leading to the formation of new bonds and functional groups. The exact molecular targets and pathways depend on the specific application and context of their use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxyamino-4-oxo-2-sulfo-butanoic Acid Sodium Salt
- 4-Hydroxyamino-4-oxo-3-sulfo-butanoic Acid Sodium Salt
Uniqueness
4-Hydroxyamino-2-sulfosuccinic Acid Sodium Salt and 4-Hydroxyamino-3-sulfosuccinic Acid Sodium Salt are unique due to their specific structural features and reactivity. Their hydroxylamine and sulfo groups provide distinct chemical properties that differentiate them from other succinic acid derivatives. These unique features make them valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H12N2Na2O14S2 |
|---|---|
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
disodium;1-hydroxy-4-(hydroxyamino)-1,4-dioxobutane-2-sulfonate;4-hydroxy-1-(hydroxyamino)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/2C4H7NO7S.2Na/c6-3(7)1-2(4(8)5-9)13(10,11)12;6-3(5-9)1-2(4(7)8)13(10,11)12;;/h2,9H,1H2,(H,5,8)(H,6,7)(H,10,11,12);2,9H,1H2,(H,5,6)(H,7,8)(H,10,11,12);;/q;;2*+1/p-2 |
Clave InChI |
NQDRWNWWKCPFMI-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(=O)O)S(=O)(=O)[O-])C(=O)NO.C(C(C(=O)NO)S(=O)(=O)[O-])C(=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)









![(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
![(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)
